REACTION_CXSMILES
|
C(ON=O)(C)(C)C.[Cl:8][C:9]([Cl:11])=[CH2:10].[Cl:12][C:13]1[C:14](N)=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][C:17]([CH3:23])=[N:16]2.[NH4+].[Cl-:26]>C(#N)C.[Cu](Cl)Cl.CCOC(C)=O>[Cl:12][C:13]1[C:14]([CH2:10][C:9]([Cl:26])([Cl:11])[Cl:8])=[C:15]2[C:20]([N:19]=[CH:18][C:17]([CH3:23])=[N:16]2)=[CH:21][CH:22]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
ClC(=C)Cl
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2N=C(C=NC2=CC1)C)N
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2N=CC(=NC2=C1CC(Cl)(Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.08 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |